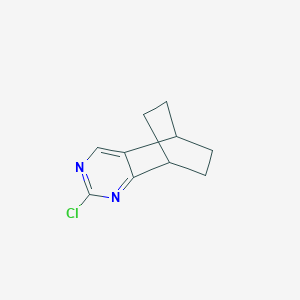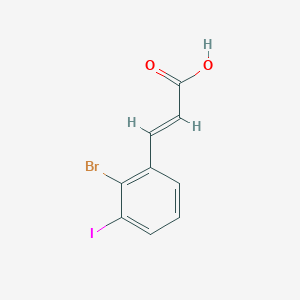
3-(2-Bromo-3-iodophenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-3-iodophenyl)acrylic acid is an organic compound that features both bromine and iodine atoms attached to a phenyl ring, along with an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-3-iodophenyl)acrylic acid typically involves the halogenation of a phenylacrylic acid precursor. One common method is the bromination of 3-iodophenylacrylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-3-iodophenyl)acrylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups through palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacrylic acids, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-3-iodophenyl)acrylic acid has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals with potential therapeutic effects.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-3-iodophenyl)acrylic acid depends on the specific application and the molecular targets involved. In organic synthesis, the compound acts as a building block that undergoes various chemical transformations. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Bromophenyl)acrylic acid
- 3-(3-Iodophenyl)acrylic acid
- 3-(2-Chloro-3-iodophenyl)acrylic acid
Uniqueness
3-(2-Bromo-3-iodophenyl)acrylic acid is unique due to the presence of both bromine and iodine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This dual halogenation can provide distinct advantages in certain synthetic applications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C9H6BrIO2 |
|---|---|
Molekulargewicht |
352.95 g/mol |
IUPAC-Name |
(E)-3-(2-bromo-3-iodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6BrIO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-5H,(H,12,13)/b5-4+ |
InChI-Schlüssel |
OQBVNPUSNRACFO-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)I)Br)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)Br)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


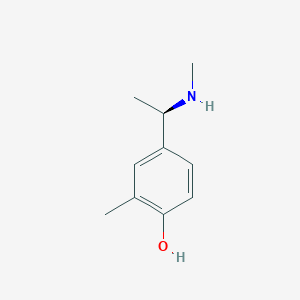
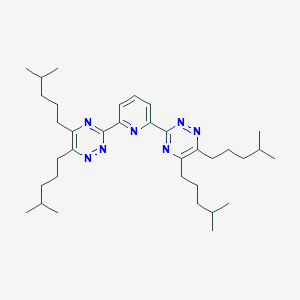
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
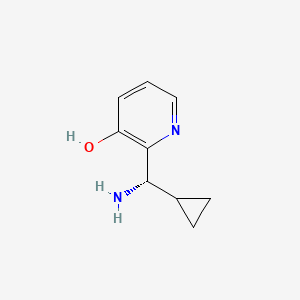
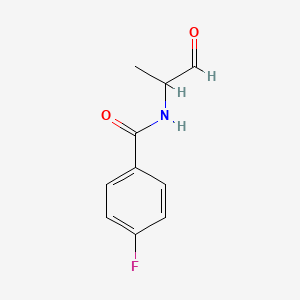
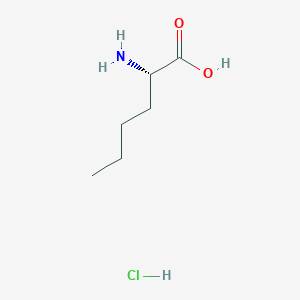



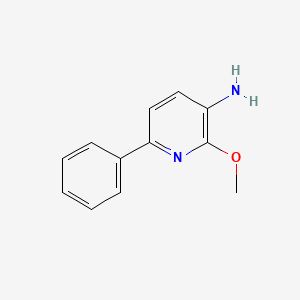
![2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12966386.png)
![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)

